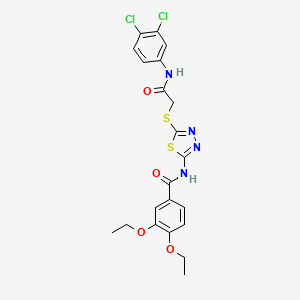

4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid” is a chemical compound with the CAS Number: 613658-26-7 . It has a molecular weight of 346.19 and is known for its versatility in scientific research. It is used in various applications, ranging from drug development to material synthesis.

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9Cl2NO4S/c14-10-2-1-3-11 (15)12 (10)21 (19,20)16-9-6-4-8 (5-7-9)13 (17)18/h1-7,16H, (H,17,18) . This indicates that the compound contains 13 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Physical And Chemical Properties Analysis

This compound is a solid . The physical and chemical properties of a compound can greatly influence its reactivity, stability, and utility in various applications.

Scientific Research Applications

Molecular Interactions in Crystals and Solutions

- Study Findings : Research on sulfonamides, including variants similar to 4-(((2,6-Dichlorophenyl)sulfonamido)methyl)benzoic acid, focuses on understanding molecular interactions in crystals and solutions. This includes examining sublimation, solubility, solvation, and distribution processes, which are fundamental for understanding the physicochemical behavior of such compounds (Perlovich et al., 2008).

Role in Inducing Plant Stress Tolerance

- Study Findings : Benzoic acid derivatives, a category that includes this compound, have been studied for their role in inducing multiple stress tolerance in plants. These compounds are effective in enhancing tolerance to various environmental stresses such as heat, drought, and chilling (Senaratna et al., 2004).

Bio-Potent Sulfonamides

- Study Findings : Synthesis and characterization of 4-(substituted phenylsulfonamido)benzoic acids, closely related to this compound, have been conducted. These compounds show potential in antimicrobial activities, indicating their relevance in medical and biological research (Dineshkumar & Thirunarayanan, 2019).

Environmental Impact of Benzophenone Derivatives

- Study Findings : Benzophenone derivatives, similar in structure to this compound, have been studied for their transformation mechanisms in environmental contexts, such as water treatment systems. Understanding these mechanisms is crucial for assessing the environmental impact of these compounds (Xiao et al., 2013).

Catalytic Functionalization of Benzoic Acid Derivatives

- Study Findings : Benzoic acid derivatives, including those related to this compound, have been explored for their potential in catalytic functionalization. Such studies are relevant for advancing synthetic methodologies in organic chemistry (Li et al., 2016).

Synthesis and Antiviral Activity

- Study Findings : The synthesis of sulfonamide derivatives from benzoic acid has been investigated for potential antiviral activities, suggesting the pharmaceutical relevance of these compounds (Chen et al., 2010).

Eco-Friendly Synthesis Methods

- Study Findings : Research into eco-friendly synthesis methods for sulfonamide and sulfonate carboxylic acid derivatives, akin to this compound, highlights the importance of sustainable chemistry practices (Almarhoon et al., 2019).

Carbonic Anhydrase Inhibitors

- Study Findings : Benzamide-4-sulfonamides, related to the chemical , have been studied as effective inhibitors of human carbonic anhydrase, an enzyme of significant interest in medical research (Abdoli et al., 2018).

properties

IUPAC Name |

4-[[(2,6-dichlorophenyl)sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-11-2-1-3-12(16)13(11)22(20,21)17-8-9-4-6-10(7-5-9)14(18)19/h1-7,17H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTMMSYXKKHOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)

![2-Chloro-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyrazine](/img/structure/B2959774.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2959775.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)

![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)

![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2959786.png)